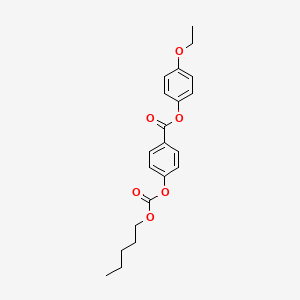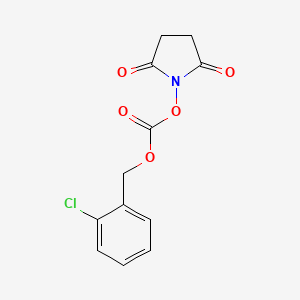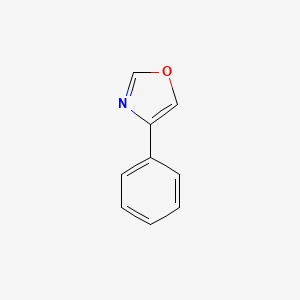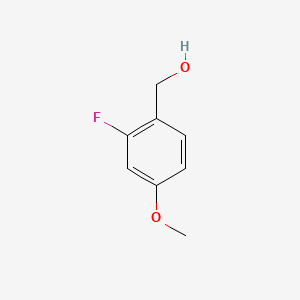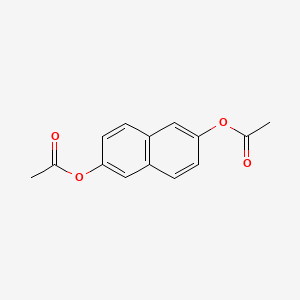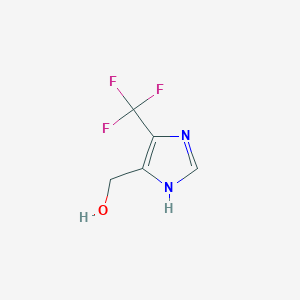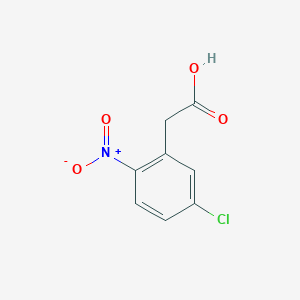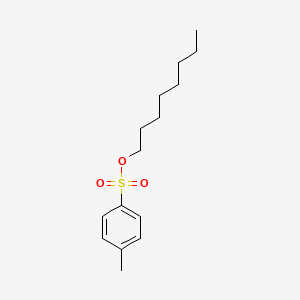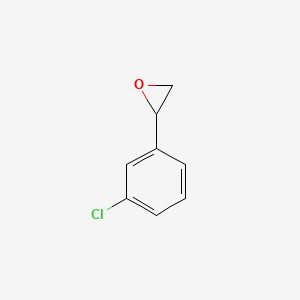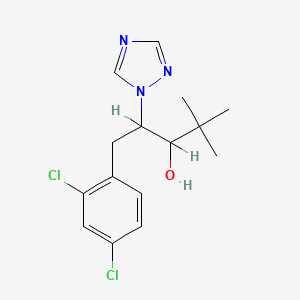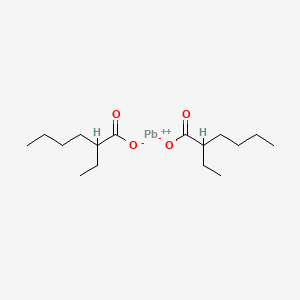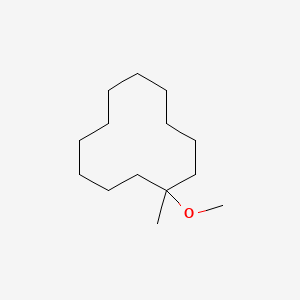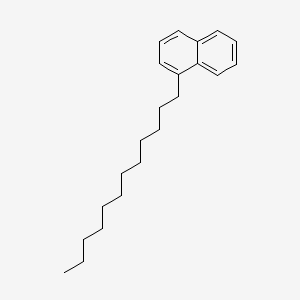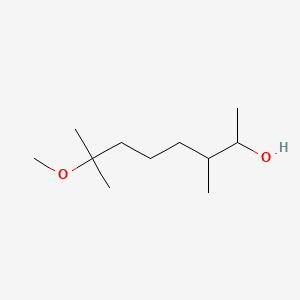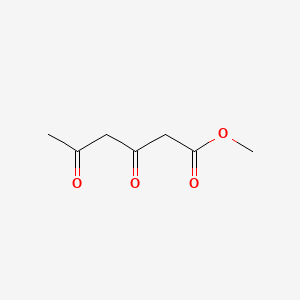
Methyl 3,5-dioxohexanoate
概要
説明
“Methyl 3,5-dioxohexanoate” is a chemical compound with the molecular formula C7H10O4 . It has an average mass of 158.152 Da and a monoisotopic mass of 158.057907 Da .
Molecular Structure Analysis
“Methyl 3,5-dioxohexanoate” has a structure that includes 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . It has a molar refractivity of 36.3±0.3 cm³ .Chemical Reactions Analysis
One study reported a cobalt-mediated regioselective alkylation of “Methyl 3,5-dioxohexanoate”. This process resulted in the formation of methyl 4-alkyl-3,5-dioxohexanoates, which cyclized on treatment with 1,8-diazabicyclo .Physical And Chemical Properties Analysis
“Methyl 3,5-dioxohexanoate” has a density of 1.1±0.1 g/cm³, a boiling point of 221.6±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.8±3.0 kJ/mol and a flash point of 89.7±20.4 °C . The compound has a molar volume of 141.8±3.0 cm³ .科学的研究の応用
Asymmetric Hydrogenation
Methyl 3,5-dioxohexanoate has been utilized in asymmetric hydrogenation processes. Shao et al. (1991) conducted a study where they used Ru-binap complex as a catalyst for the hydrogenation of methyl 3,5-dioxohexanoate, resulting in the production of anti 3,5-dihydroxyester, which was further converted into unsaturated lactone. This pathway was investigated for its potential in asymmetric synthesis of dihydro-6-methyl-2-H-pyran-2-one (Shao, L., Seki, T., Kawano, H., & Saburi, M. (1991)).
Regioselective Alkylation
Cervelló et al. (1987) explored the cobalt(II) mediated regioselective alkylation of methyl 3,5-dioxohexanoate. They found that this treatment resulted in the production of methyl 4-alkyl-3,5-dioxohexanoates, which could be cyclized to yield 5-alkyl-4-hydroxy-6-methyl-2-pyrones. This indicates its utility in creating derivatives with potential applications in various chemical syntheses (Cervelló, J., Marquet, J., & Moreno-Mañas, M. (1987)).
Catalysis in Allylation
Marquet et al. (1989) studied the palladium-catalyzed regioselective allylation of methyl 3,5-dioxohexanoate. They demonstrated the efficiency of this compound in the allylation process, particularly when catalyzed by palladium in the presence of copper(II) complex. This research opens avenues for its application in allylation reactions, which are significant in organic synthesis (Marquet, J., Moreno-Mañas, M., & Prat, M. (1989)).
Synthesis of Functionalized Diols
Blandin et al. (1999) revisited the asymmetric hydrogenation of methyl 3,5-dioxohexanoate with various ruthenium catalysts. They achieved the synthesis of mixtures of 3,5-dihydroxyesters and 3-hydroxylactones, which are important intermediates in the production of various organic compounds. This study showcases the versatility of methyl 3,5-dioxohexanoate in synthesizing functionalized 1,3-diols (Blandin, V., Carpentier, J., & Mortreux, A. (1999)).
Diastereoselectivity Tuning
Another study by Blandin et al. (2000) highlighted the spectacular solvent effects in the asymmetric hydrogenation of methyl 3,5-dioxohexanoate. This study provided insights into how the solvent can influence the diastereoselectivity of reactions involving methyl 3,5-dioxohexanoate, thus contributing to the understanding of reaction mechanisms in organic synthesis (Blandin, V., Carpentier, J., & Mortreux, A. (2000)).
Safety And Hazards
特性
IUPAC Name |
methyl 3,5-dioxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(8)3-6(9)4-7(10)11-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKCTOHWTHYRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337065 | |
| Record name | Methyl 3,5-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dioxohexanoate | |
CAS RN |
29736-80-9 | |
| Record name | Methyl 3,5-dioxohexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29736-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

